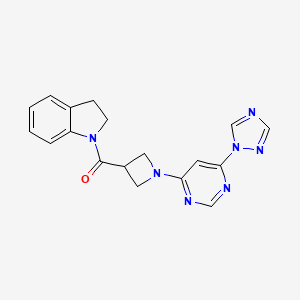![molecular formula C22H21FN6O2 B2508270 (E)-2-amino-1-((4-fluorobenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 836630-22-9](/img/structure/B2508270.png)
(E)-2-amino-1-((4-fluorobenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of organic compounds known as quinoxalines, which are compounds containing a quinoxaline moiety, a bicyclic heterocycle made up of a benzene ring fused to a pyrazine ring .
Molecular Structure Analysis
The molecular structure of quinoxalines is characterized by a bicyclic system consisting of a benzene ring fused to a pyrazine ring . The presence of nitrogen atoms in the pyrazine ring and the conjugated system might contribute to its chemical properties.Chemical Reactions Analysis
Quinoxalines can participate in various chemical reactions. Their reactivity can be attributed to the nitrogen atoms in the pyrazine ring and the conjugated system .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoxalines depend on their specific structure. They are generally characterized by good thermal stability and resistance to oxidation .科学的研究の応用
Synthesis and Transformations
This compound is part of a broader class of chemicals that includes quinoline and quinoxaline derivatives. These compounds are notable for their synthesis and transformation capabilities in chemical research. For instance, the sustainable synthesis of substituted quinolines and pyrimidines, as catalyzed by manganese PNP pincer complexes, represents an environmentally benign and practical approach in this domain (Mastalir et al., 2016).
Applications in Medicinal Chemistry
Quinoline and quinoxaline derivatives, such as the one mentioned, are extensively studied in medicinal chemistry. One example is the discovery of novel 3-quinoline carboxamides as potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase (Degorce et al., 2016). Additionally, these compounds are investigated for their potential as anticancer agents, as demonstrated by studies on amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives showing significant cytotoxic activity against various carcinoma cell lines (Bhatt et al., 2015).
Fluorescence and Optical Properties
Quinoline derivatives, including those related to the compound , are known for their efficient fluorescence. They are used in biochemistry and medicine for studying various biological systems, with a focus on DNA fluorophores based on fused aromatic systems (Aleksanyan & Hambardzumyan, 2013).
Quinolone Antibacterial Agents
Compounds within this class have been explored as antibacterial agents, particularly quinolones, which are synthesized and evaluated for their efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) (Egawa et al., 1984).
作用機序
Target of Action
Similar compounds, such as imidazo[1,2-a]quinoxaline derivatives, have been found to inhibit the epidermal growth factor receptor (egfr) . EGFR is a protein that plays a crucial role in cell growth and division .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other quinoxaline derivatives . These compounds typically bind to the active site of their target proteins, inhibiting their function and leading to downstream effects .
Biochemical Pathways
Given the potential egfr inhibition, it could impact pathways related to cell growth and division . Inhibition of EGFR often leads to a decrease in cell proliferation and an increase in cell death, affecting the overall growth of cells .
Pharmacokinetics
Similar compounds are often well-absorbed and distributed throughout the body, metabolized by the liver, and excreted through the kidneys .
Result of Action
If it acts as an egfr inhibitor, it could lead to decreased cell proliferation and increased cell death . This could potentially be beneficial in the treatment of diseases characterized by excessive cell growth, such as cancer .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its ability to interact with its targets . Additionally, the compound’s action can be influenced by the physiological environment within the body, including the presence of other proteins and molecules, and the specific conditions within different tissues .
Safety and Hazards
将来の方向性
Quinoxalines are a class of compounds that have been extensively studied for their potential applications in medicinal chemistry, organic light-emitting diodes (OLEDs), and other fields . The future research directions might involve the synthesis of new quinoxaline derivatives with improved properties and the exploration of their potential applications.
特性
IUPAC Name |
2-amino-1-[(E)-(4-fluorophenyl)methylideneamino]-N-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN6O2/c1-31-12-4-11-25-22(30)18-19-21(28-17-6-3-2-5-16(17)27-19)29(20(18)24)26-13-14-7-9-15(23)10-8-14/h2-3,5-10,13H,4,11-12,24H2,1H3,(H,25,30)/b26-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQDSKCBRYWQCI-LGJNPRDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=C(C=C4)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=C(C=C4)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

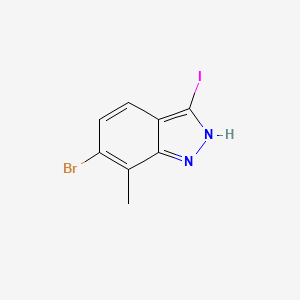
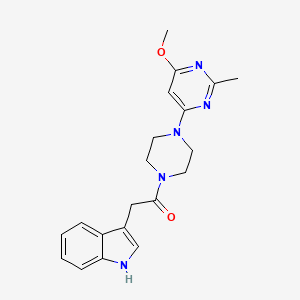
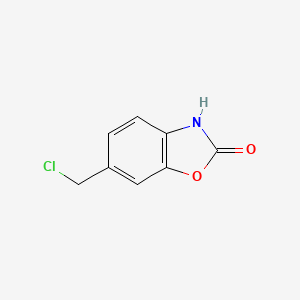
![Methyl 8-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2508191.png)
![N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]but-2-ynamide](/img/structure/B2508193.png)
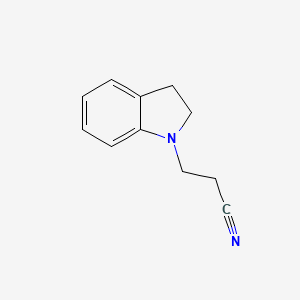
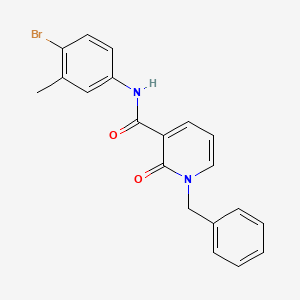
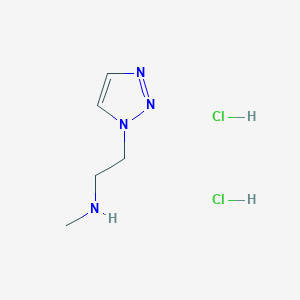
![2-(4-chlorophenoxy)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2508205.png)
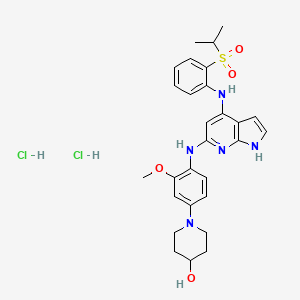
![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2508207.png)
![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2508208.png)
